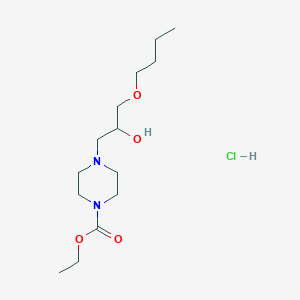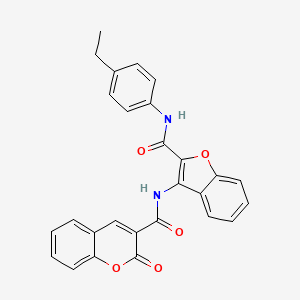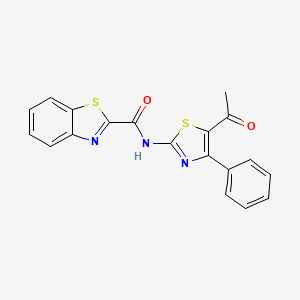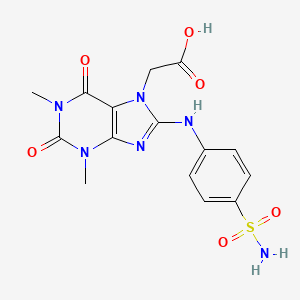
2-(1,3-dimethyl-2,6-dioxo-8-((4-sulfamoylphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dimethyl-2,6-dioxo-8-((4-sulfamoylphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C15H16N6O6S and its molecular weight is 408.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Pummerer Reaction Mechanism : A study on the reaction of sulphoxides with carboxylic acid anhydride, known as the Pummerer reaction, explores the α-acyloxy derivatives formation from corresponding sulphides. This reaction's mechanism was studied, highlighting the intermolecular rearrangement through nucleophilic attack, which might be relevant for understanding or designing reactions involving similar compounds (Ōae, Kitao, Kawamura, & Kitaoka, 1963).
Enzymatic Oxidative Demethylation : Insights into enzymatic oxidative demethylation were considered in connection with previous investigations, suggesting potential biochemical applications or synthetic pathways for modifying compounds with similar structures (Ōae, Kitao, Kawamura, & Kitaoka, 1963).
Sulfenation as a Redox Sensor : The study on protein sulfenation demonstrates the use of dimedone for studying sulfenation of proteins, which could be relevant for compounds with sulfenic acid functionalities. This research highlights the potential for using similar compounds in redox biology or as tools for studying protein modifications (Charles, Schröder, May, Free, Gaffney, Wait, Begum, Heads, & Eaton, 2007).
Potential Applications
Biological Interactions and Binding : The interaction of novel compounds with biological molecules, such as bovine serum albumin, has been studied to understand their binding mechanisms and potential biological impacts. Such studies could indicate the compound's applications in drug delivery or as a part of drug design processes (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Oxidative Cyclisation and Methylene Insertion : Research on the oxidative cyclisation and methylene insertion in various derivatives highlights the chemical versatility of certain compounds and their potential for creating novel chemical structures or functionalities (Zargar, 2017).
Eigenschaften
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(4-sulfamoylanilino)purin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O6S/c1-19-12-11(13(24)20(2)15(19)25)21(7-10(22)23)14(18-12)17-8-3-5-9(6-4-8)28(16,26)27/h3-6H,7H2,1-2H3,(H,17,18)(H,22,23)(H2,16,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZUDWRUMVQOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)
![3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine](/img/structure/B2749758.png)
![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide](/img/structure/B2749760.png)
![2-[[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2749761.png)
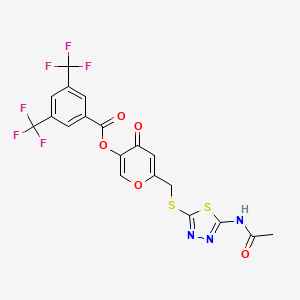

![1-(3-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2749764.png)
![N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2749765.png)

